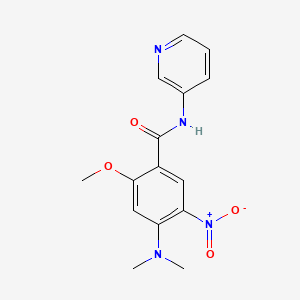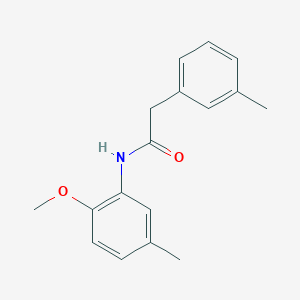
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds and is known to exhibit redox properties. The compound has been used as a tool to study various biological processes and has shown potential in the development of new therapeutic agents.
Mecanismo De Acción
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide exerts its biological effects by undergoing redox cycling, which leads to the generation of reactive oxygen species (ROS). The ROS generated by 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound has also been shown to inhibit the activity of various enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has been shown to induce apoptosis in various cell types, including cancer cells. The compound has also been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has also been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has several advantages as a tool for scientific research, including its ability to induce oxidative stress in cells and its potential as a therapeutic agent. However, the compound also has several limitations, including its potential toxicity and the need for careful handling of the chemicals involved in its synthesis and use.
Direcciones Futuras
There are several future directions for the use of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide in scientific research. One potential area of study is the development of new therapeutic agents based on the redox properties of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide. Another area of study is the use of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide as a tool to study the role of oxidative stress in various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new methods for the synthesis and handling of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide could lead to improved safety and efficacy in its use as a tool for scientific research.
Métodos De Síntesis
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide can be synthesized using various methods, including the oxidation of 4-(dimethylamino)-2-methoxy-5-nitrobenzoic acid and the reaction of 4-(dimethylamino)-2-methoxy-5-nitrobenzaldehyde with 3-pyridinecarboxamide. The synthesis of 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide is a complex process that requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has been extensively used in scientific research to study various biological processes, including oxidative stress, apoptosis, and mitochondrial function. The compound has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. 4-(dimethylamino)-2-methoxy-5-nitro-N-3-pyridinylbenzamide has also been used to study the role of mitochondria in the development of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(dimethylamino)-2-methoxy-5-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18(2)12-8-14(23-3)11(7-13(12)19(21)22)15(20)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWCOPFKIGNAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)
![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![3-ethyl-5-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376647.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)